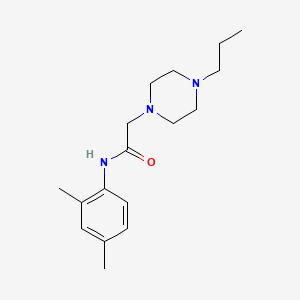
N-(2,4-dimethylphenyl)-2-(4-propyl-1-piperazinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-(4-propyl-1-piperazinyl)acetamide is a chemical compound that is commonly referred to as DPAT. DPAT is a selective agonist for dopamine D1 and D2 receptors, and it is commonly used in scientific research to study the effects of dopamine on the brain and body. DPAT has been shown to have a variety of biochemical and physiological effects, and it is commonly used in laboratory experiments to investigate the mechanisms of action of dopamine and related compounds.
Mecanismo De Acción
DPAT is a selective agonist for dopamine D1 and D2 receptors, and it acts by binding to these receptors and activating them. The activation of these receptors leads to a variety of biochemical and physiological effects, including the release of dopamine and other neurotransmitters, the regulation of gene expression, and the modulation of ion channels and other cellular processes.
Biochemical and Physiological Effects:
DPAT has been shown to have a variety of biochemical and physiological effects, including the regulation of mood, motivation, and reward. It has also been shown to have effects on cognitive function, memory, and learning. DPAT has been shown to increase the release of dopamine in the brain, and it has also been shown to increase the activity of dopamine neurons. DPAT has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPAT is a useful tool for investigating the mechanisms of action of dopamine and related compounds, and it is often used in laboratory experiments to investigate the effects of dopamine on the brain and body. One advantage of DPAT is that it is a selective agonist for dopamine D1 and D2 receptors, which allows researchers to investigate the effects of dopamine on specific receptor subtypes. However, one limitation of DPAT is that it is a synthetic compound, and it may not accurately reflect the effects of endogenous dopamine in the brain and body.
Direcciones Futuras
There are many future directions for research on DPAT and related compounds. One area of research is the investigation of the effects of DPAT on other neurotransmitter systems, including the serotonin and norepinephrine systems. Another area of research is the investigation of the effects of DPAT on different brain regions and circuits, and how these effects contribute to the regulation of mood, motivation, and reward. Additionally, future research could investigate the potential therapeutic uses of DPAT and related compounds for the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
DPAT can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenylacetic acid with propylpiperazine in the presence of acetic anhydride and sodium acetate. Other methods include the reaction of 2,4-dimethylphenylacetic acid with 4-propylpiperidine-1-carboxylic acid, and the reaction of 2,4-dimethylphenylacetic acid with 4-propylpiperazine in the presence of acetic anhydride and triethylamine.
Aplicaciones Científicas De Investigación
DPAT is commonly used in scientific research to investigate the effects of dopamine on the brain and body. It is often used as a tool to study the mechanisms of action of dopamine and related compounds, and it is also used to investigate the role of dopamine in various physiological processes. DPAT has been shown to have a variety of effects on the brain and body, including the regulation of mood, motivation, and reward.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-propylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-4-7-19-8-10-20(11-9-19)13-17(21)18-16-6-5-14(2)12-15(16)3/h5-6,12H,4,7-11,13H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYIICVJGUOFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B5411064.png)
![{1'-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B5411083.png)

![3-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)(methyl)amino]-1-propanol](/img/structure/B5411095.png)
![4-{[3-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5411103.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5411111.png)
![4-methyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5411114.png)
![5-{[4-(N-{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}ethanehydrazonoyl)phenoxy]methyl}-2-furoic acid](/img/structure/B5411126.png)
![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-methoxybenzamide](/img/structure/B5411138.png)
![5-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5411150.png)
![N-(4-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5411151.png)
![3-({[(4-ethylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5411153.png)